REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[N:4][N:3]=1.[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1>C(O)CCC>[ClH:1].[ClH:19].[Cl:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]([CH2:12][C:13]3[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=3)=[N:4][N:3]=2)=[CH:22][CH:21]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
15.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=NN=C(C2=CC=CC=C12)CC1=CC=NC=C1
|
Name
|
|
Quantity
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7.73 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C(CCC)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is heated for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
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under reflux
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Type
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CUSTOM
|
Details
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The crystallizate which is obtained when the mixture
|
Type
|
CUSTOM
|
Details
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slowly cools to 5° C.
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Type
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FILTRATION
|
Details
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is then filtered off
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Type
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WASH
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Details
|
washed with 1-butanol and ether
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Type
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DISSOLUTION
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Details
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The filter residue is dissolved in about 200 ml hot methanol
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Type
|
ADDITION
|
Details
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the solution is treated with 0.75 g
|
Type
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FILTRATION
|
Details
|
filtered via a Hyflo Super Cel
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to about half the original volume and ether
|
Type
|
ADDITION
|
Details
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added until slight turbidity
|
Type
|
TEMPERATURE
|
Details
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cooling
|
Type
|
CUSTOM
|
Details
|
then leads to the precipitation of crystals
|
Type
|
FILTRATION
|
Details
|
The crystallizate is filtered off
|
Type
|
WASH
|
Details
|
washed with a mixture of methanol/ether (1:2) as well as ether
|
Type
|
CUSTOM
|
Details
|
dried for 8 h at 110° C. under HV
|
Duration
|
8 h
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.ClC1=CC=C(NC2=NN=C(C3=CC=CC=C23)CC2=CC=NC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |